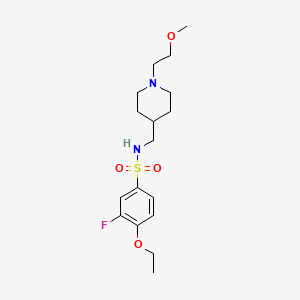
N-Fmoc-4-氨基-2-氟苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-4-amino-2-fluorobenzoic acid is a compound commonly used in scientific research and organic synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 4-amino-2-fluorobenzoic acid. This compound is particularly valuable in peptide synthesis and other applications where temporary protection of the amino group is required.
科学研究应用
N-Fmoc-4-amino-2-fluorobenzoic acid is widely used in:
Peptide Synthesis: As a protecting group for amino acids to prevent unwanted reactions during peptide chain assembly.
Medicinal Chemistry: In the development of pharmaceuticals where temporary protection of functional groups is necessary.
Biological Research: As a tool for studying protein interactions and enzyme mechanisms.
Industrial Applications: In the synthesis of complex organic molecules and materials.
作用机制
Target of Action
N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in the field of proteomics research. The compound’s primary targets are the amino groups of amino acids involved in peptide synthesis . The compound acts as a protecting group for these amino groups during the synthesis process .
Mode of Action
The compound interacts with its targets by forming a bond with the amino group of an amino acid, thereby protecting it during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process . The compound is base-labile, meaning it can be removed from the amino group under basic conditions .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed correctly and efficiently .
Result of Action
The result of the compound’s action is the successful synthesis of peptides and proteins . By protecting the amino groups of amino acids, the compound allows for the correct and efficient formation of peptide bonds . This ultimately leads to the creation of peptides and proteins with the desired sequence and structure .
Action Environment
The action of N-Fmoc-4-amino-2-fluorobenzoic acid is influenced by the conditions of the environment in which it is used . For example, the compound is base-labile, meaning it can be removed from the amino group under basic conditions . Therefore, the pH of the environment can influence the compound’s efficacy. Additionally, the compound’s stability may be affected by factors such as temperature and light exposure .
生化分析
Biochemical Properties
N-Fmoc-4-amino-2-fluorobenzoic acid is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The specific cellular effects of N-Fmoc-4-amino-2-fluorobenzoic acid are not well-documented in the literature. It is known that Fmoc-amino acids, including N-Fmoc-4-amino-2-fluorobenzoic acid, display intriguing features in self-assembly and biological applications . They have been successfully included in nanocomposite structures for drug delivery . Additional biological applications of the Fmoc-amino acids include their use as effective antibacterial agents .
Molecular Mechanism
The molecular mechanism of N-Fmoc-4-amino-2-fluorobenzoic acid involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amine group during the synthesis process and can be removed by base to reveal the amine group . This allows for the controlled synthesis of complex peptides .
Temporal Effects in Laboratory Settings
The temporal effects of N-Fmoc-4-amino-2-fluorobenzoic acid in laboratory settings are not well-documented in the literature. The Fmoc group is known to be rapidly removed by base, suggesting that the effects of N-Fmoc-4-amino-2-fluorobenzoic acid in a reaction can be controlled by the timing of base addition .
Metabolic Pathways
The specific metabolic pathways involving N-Fmoc-4-amino-2-fluorobenzoic acid are not well-documented in the literature. Fmoc-amino acids are known to be involved in the synthesis of peptides , suggesting that N-Fmoc-4-amino-2-fluorobenzoic acid may be involved in similar pathways.
Subcellular Localization
The subcellular localization of N-Fmoc-4-amino-2-fluorobenzoic acid is not well-documented in the literature. As a compound used in peptide synthesis , it is likely to be found wherever peptide synthesis occurs within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid typically involves the reaction of 4-amino-2-fluorobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected product .
Industrial Production Methods: Industrial production of N-Fmoc-4-amino-2-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反应分析
Types of Reactions: N-Fmoc-4-amino-2-fluorobenzoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine in DMF.
Substitution: Reactions involving the amino or fluorine groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc removal.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to modify the amino or fluorine groups.
Major Products:
Deprotection: Yields 4-amino-2-fluorobenzoic acid.
Substitution: Produces various substituted benzoic acid derivatives depending on the reagents used.
相似化合物的比较
- N-Fmoc-4-aminobenzoic acid
- N-Fmoc-2-amino-4-fluorobenzoic acid
- N-Fmoc-4-aminomethylbenzoic acid
Uniqueness: N-Fmoc-4-amino-2-fluorobenzoic acid is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the benzoic acid ring. This combination provides distinct reactivity and stability, making it particularly useful in specific synthetic applications where both protection and fluorine substitution are desired.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAAVRVYNHUGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)
![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-imidazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2425166.png)
![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)
![3,4-difluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2425172.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)
